Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate
Overview
Description
“Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate” is a chemical compound with the molecular formula C18H26O5 . It has a molecular weight of 322.40 . This compound is derived from cyclopentanone and heptan-1-ol.
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydropyran ring attached to a cyclopentenone structure, which is further connected to a heptanoate group . The tetrahydropyran ring is a six-membered ring with one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.40 . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Stereochemistry and Conformational Studies
Stereochemistry plays a crucial role in the reactivity and properties of chemical compounds. For instance, the study by Colantoni et al. (1978) investigated the stereochemistry of Grignard reactions on some δ-keto esters, revealing how solvent and reactant variations affect the outcome of these reactions. These insights can be applied to understand the reactivity of complex molecules like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate" in different environments (Colantoni et al., 1978).
Heterocyclic Chemistry
The synthesis and study of new heterocyclic systems, as explored by Holzer et al. (2003), are essential for the development of novel pharmaceuticals and materials. Such research provides a foundation for the synthesis and application of complex molecules including "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate," showcasing the compound's potential in creating new heterocyclic structures with unique properties (Holzer et al., 2003).
Natural Product Synthesis
The synthesis of natural products often involves complex molecules like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate." Rybak and Hall (2015) discussed the stereoselective and regiodivergent cross-coupling of 2-ethoxydihydropyranyl boronates, illustrating how such methodologies could be utilized in the synthesis of diarylheptanoid natural products, highlighting the compound's relevance in natural product synthesis (Rybak & Hall, 2015).
Anticoagulant Activity
Research into the anticoagulant activity of heterocyclic compounds is vital for developing new therapeutic agents. Potapov et al. (2021) synthesized and characterized new compounds for their inhibitory activity against blood coagulation factors, demonstrating the potential of complex molecules for pharmaceutical applications. This indicates the broader implications of studying compounds like "Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate" in the development of anticoagulant drugs (Potapov et al., 2021).
Future Directions
properties
IUPAC Name |
methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSROFOPTSOXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529010 | |
Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate | |
CAS RN |
40098-24-6 | |
Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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